molecular formula C10H12BrFOZn B14881240 3-(4-Fluorobutoxy)phenylZinc bromide

3-(4-Fluorobutoxy)phenylZinc bromide

Cat. No.: B14881240
M. Wt: 312.5 g/mol
InChI Key: LYIIYOLLKFUUHZ-UHFFFAOYSA-M
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Description

3-(4-Fluorobutoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorobutoxy group adds unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-fluorobutoxy)phenylzinc bromide typically involves the reaction of 3-(4-fluorobutoxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

3-(4-Fluorobutoxy)phenyl bromide+Zn3-(4-Fluorobutoxy)phenylzinc bromide\text{3-(4-Fluorobutoxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-Fluorobutoxy)phenyl bromide+Zn→3-(4-Fluorobutoxy)phenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is typically conducted at controlled temperatures to ensure optimal yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(4-Fluorobutoxy)phenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the coupling process.

Major Products:

    Biaryl Compounds: The primary products of cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(4-Fluorobutoxy)phenylzinc bromide is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is employed in the preparation of functional materials with specific electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of drug candidates, particularly those targeting specific biological pathways.

    Bioconjugation: It is utilized in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Agrochemicals: The compound is used in the synthesis of active ingredients for pesticides and herbicides.

    Polymers: It is involved in the production of specialty polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-(4-fluorobutoxy)phenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the fluorobutoxy group can influence the reactivity and selectivity of the reaction, making it a valuable tool in fine-tuning synthetic pathways.

Comparison with Similar Compounds

    Phenylzinc Bromide: Lacks the fluorobutoxy group, resulting in different reactivity and selectivity.

    3-(4-Methoxyphenyl)zinc Bromide: Contains a methoxy group instead of a fluorobutoxy group, leading to variations in electronic properties and reactivity.

    3-(4-Chlorobutoxy)phenylzinc Bromide:

Uniqueness: The presence of the fluorobutoxy group in 3-(4-fluorobutoxy)phenylzinc bromide imparts unique electronic and steric properties, making it distinct from other organozinc reagents. This uniqueness allows for selective reactions and the synthesis of complex molecules with high precision.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);4-fluorobutoxybenzene

InChI

InChI=1S/C10H12FO.BrH.Zn/c11-8-4-5-9-12-10-6-2-1-3-7-10;;/h1-2,6-7H,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

LYIIYOLLKFUUHZ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCCCCF.[Zn+]Br

Origin of Product

United States

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